3-((3-chlorophenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one
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Overview
Description
3-((3-chlorophenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-chlorophenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one typically involves the reaction of 3-chloroaniline with 4-ethoxybenzyl chloride in the presence of a base, followed by cyclization with cyanuric chloride. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-((3-chlorophenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding triazine N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Scientific Research Applications
3-((3-chlorophenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-((3-chlorophenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-((3-chlorophenyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one
- 3-((3-chlorophenyl)amino)-6-(4-ethoxyphenyl)-1,2,4-triazin-5(4H)-one
- 3-((3-chlorophenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-thione
Uniqueness
The uniqueness of 3-((3-chlorophenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(3-chloroanilino)-6-[(4-ethoxyphenyl)methyl]-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-2-25-15-8-6-12(7-9-15)10-16-17(24)21-18(23-22-16)20-14-5-3-4-13(19)11-14/h3-9,11H,2,10H2,1H3,(H2,20,21,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXGLGLNNHTGSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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